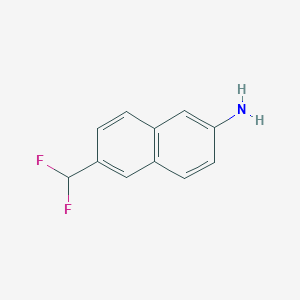
6-(Difluoromethyl)naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N It is a derivative of naphthalene, where the amine group is positioned at the second carbon, and a difluoromethyl group is attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalen-2-amine using difluorocarbene precursors. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators.
For example, the reaction of naphthalen-2-amine with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically conducted in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Difluoromethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Imines, amides
Substitution: Halogenated naphthalenes
Aplicaciones Científicas De Investigación
6-(Difluoromethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)naphthalen-1-amine
- 6-(Trifluoromethyl)naphthalen-2-amine
- 2-(Trifluoromethyl)naphthalen-1-amine
Uniqueness
6-(Difluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its trifluoromethyl analogs, the difluoromethyl group provides different electronic properties, potentially leading to distinct interactions with molecular targets.
Propiedades
Fórmula molecular |
C11H9F2N |
|---|---|
Peso molecular |
193.19 g/mol |
Nombre IUPAC |
6-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11H,14H2 |
Clave InChI |
XJKYDYCSMCGLMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)N)C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


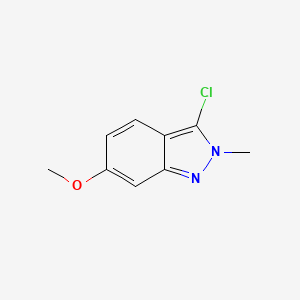
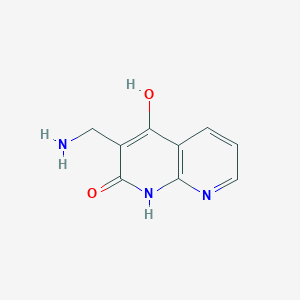

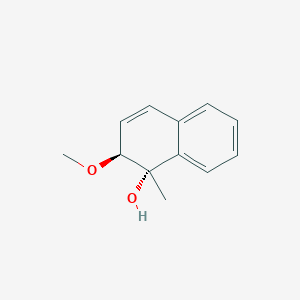

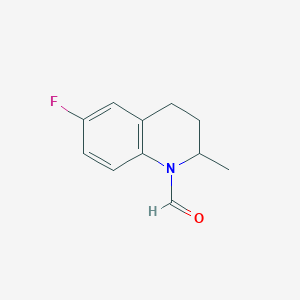
![6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)

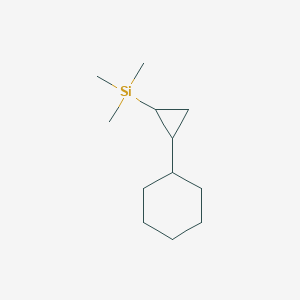
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)

![methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B11904361.png)


